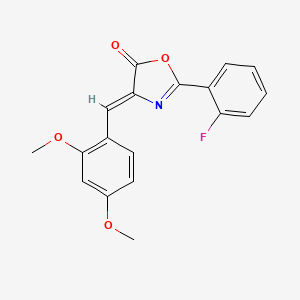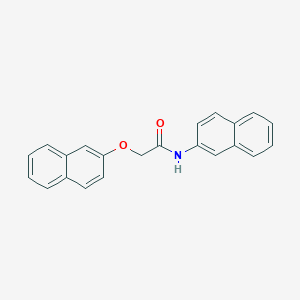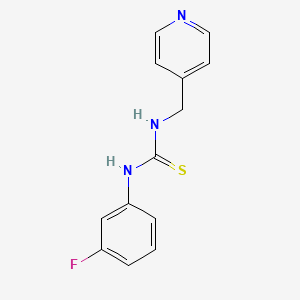
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTU is a thiourea derivative and is widely used as a fungicide and herbicide. However, recent studies have shown that DPTU possesses various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
作用機序
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various biochemical pathways. For example, DPTU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, DPTU reduces inflammation and pain.
Biochemical and Physiological Effects:
DPTU has been found to possess various biochemical and physiological effects. Studies have shown that DPTU can reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. DPTU has also been found to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of DPTU is its low toxicity. Studies have shown that DPTU is relatively safe and well-tolerated, even at high doses. This makes it an attractive candidate for further research and development. However, one of the limitations of DPTU is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on DPTU. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of DPTU. Another area of interest is the development of new anti-inflammatory drugs based on the COX-2 inhibiting properties of DPTU. Additionally, further research is needed to better understand the mechanism of action of DPTU and its potential therapeutic applications in various fields of medicine.
合成法
The synthesis of DPTU involves the reaction of 2,4-dimethoxyaniline with 2-pyridyl isothiocyanate. The reaction is carried out in the presence of anhydrous toluene and triethylamine, which acts as a base. The reaction mixture is heated to reflux for several hours, after which the product is obtained through filtration and recrystallization.
科学的研究の応用
DPTU has been extensively studied for its therapeutic potential in various fields of medicine. Studies have shown that DPTU possesses anti-inflammatory, anti-tumor, and neuroprotective properties. DPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOBAGJSYGSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)

![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)

